Cas no 708-66-7 (1-chloro-4-trifluoromethanesulfinylbenzene)

1-chloro-4-trifluoromethanesulfinylbenzene 化学的及び物理的性質
名前と識別子
-
- 4-(Trifluoromethylsulfinyl)chlorobenzene
- 1-chloro-4-(trifluoromethylsulfinyl)benzene
- <4-Chlor-phenyl>-trifluormethyl-sulfoxid
- 4-(Trifluoromethylsulphinyl)chlorobenzene
- 4-chlorophenyl trifluoromethyl sulfoxide
- p-chlorophenyl trifluoromethyl sulfoxide
- Trifluormethyl-<4-chlor-phenyl>-sulfoxyd
- 1-chloro-4-trifluoromethanesulfinylbenzene
- EN300-89185
- DTXSID70380669
- PQEHUUVWOJMAGQ-UHFFFAOYSA-N
- AKOS025117142
- CS-0350935
- 1-Chloro-4-((trifluoromethyl)sulfinyl)benzene
- A837013
- SCHEMBL7651489
- 1-Chloro-4-(trifluoromethanesulfinyl)benzene
- FT-0632858
- 1-chloranyl-4-(trifluoromethylsulfinyl)benzene
- MFCD01009707
- 708-66-7
-
- MDL: MFCD01009707
- インチ: InChI=1S/C7H4ClF3OS/c8-5-1-3-6(4-2-5)13(12)7(9,10)11/h1-4H
- InChIKey: PQEHUUVWOJMAGQ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1S(=O)C(F)(F)F)Cl
計算された属性
- せいみつぶんしりょう: 227.96200
- どういたいしつりょう: 227.962
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 198
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 36.3A^2
じっけんとくせい
- 密度みつど: 1.58
- ふってん: 80-81°C 12mm
- フラッシュポイント: 102.3°C
- 屈折率: 1.542
- PSA: 36.28000
- LogP: 3.83310
1-chloro-4-trifluoromethanesulfinylbenzene セキュリティ情報
- 危害声明: Irritant
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26; S36/37/39
-
危険物標識:
- リスク用語:R36/37/38
1-chloro-4-trifluoromethanesulfinylbenzene 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
1-chloro-4-trifluoromethanesulfinylbenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-89185-2.5g |
1-chloro-4-trifluoromethanesulfinylbenzene |
708-66-7 | 2.5g |
$665.0 | 2023-09-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421605-1g |
1-Chloro-4-((trifluoromethyl)sulfinyl)benzene |
708-66-7 | 98% | 1g |
¥2146.00 | 2024-05-02 | |
Enamine | EN300-89185-1g |
1-chloro-4-trifluoromethanesulfinylbenzene |
708-66-7 | 1g |
$316.0 | 2023-09-01 | ||
Enamine | EN300-89185-10g |
1-chloro-4-trifluoromethanesulfinylbenzene |
708-66-7 | 10g |
$2562.0 | 2023-09-01 | ||
Enamine | EN300-89185-0.05g |
1-chloro-4-trifluoromethanesulfinylbenzene |
708-66-7 | 0.05g |
$266.0 | 2023-09-01 | ||
Apollo Scientific | PC9351-1g |
4-(Trifluoromethylsulphinyl)chlorobenzene |
708-66-7 | 1g |
£180.00 | 2024-05-25 | ||
Enamine | EN300-89185-5.0g |
1-chloro-4-trifluoromethanesulfinylbenzene |
708-66-7 | 5.0g |
$1312.0 | 2023-02-11 | ||
Enamine | EN300-89185-0.25g |
1-chloro-4-trifluoromethanesulfinylbenzene |
708-66-7 | 0.25g |
$291.0 | 2023-09-01 | ||
Enamine | EN300-89185-5g |
1-chloro-4-trifluoromethanesulfinylbenzene |
708-66-7 | 5g |
$1312.0 | 2023-09-01 | ||
Enamine | EN300-89185-0.5g |
1-chloro-4-trifluoromethanesulfinylbenzene |
708-66-7 | 0.5g |
$303.0 | 2023-09-01 |
1-chloro-4-trifluoromethanesulfinylbenzene 関連文献
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
9. Book reviews
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
1-chloro-4-trifluoromethanesulfinylbenzeneに関する追加情報
Chemical Profile of 1-chloro-4-trifluoromethanesulfinylbenzene (CAS No. 708-66-7)
1-chloro-4-trifluoromethanesulfinylbenzene, identified by its Chemical Abstracts Service (CAS) number 708-66-7, is a fluorinated aromatic sulfonate derivative that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound serves as a versatile intermediate in synthetic chemistry, particularly in the development of novel active pharmaceutical ingredients (APIs) and specialty chemicals. Its unique structural features, combining a chloro substituent with a trifluoromethanesulfonyl group on a benzene ring, make it a valuable building block for further functionalization and derivatization.
The molecular structure of 1-chloro-4-trifluoromethanesulfinylbenzene consists of a benzene core substituted at the 1-position with a chlorine atom and at the 4-position with a trifluoromethanesulfonyl group. This arrangement imparts distinct electronic and steric properties to the molecule, which are highly influential in its reactivity and utility in organic synthesis. The presence of both electron-withdrawing and electron-donating groups allows for selective modifications, making it an attractive candidate for constructing complex molecular architectures.
In recent years, 1-chloro-4-trifluoromethanesulfinylbenzene has been explored in the synthesis of various pharmacologically relevant compounds. Its role as a precursor in the preparation of sulfonamide-based drugs is particularly noteworthy. Sulfonamides are a class of heterocyclic compounds that exhibit broad-spectrum biological activity, including antimicrobial, anti-inflammatory, and antiviral properties. The introduction of fluorine atoms into sulfonamide derivatives often enhances their metabolic stability and bioavailability, which are critical factors in drug design.
One of the most compelling applications of 1-chloro-4-trifluoromethanesulfinylbenzene is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By serving as a key intermediate in the synthesis of kinase inhibitors, this compound contributes to the creation of targeted therapies that can modulate these pathways effectively. Recent studies have demonstrated its utility in generating inhibitors that selectively bind to specific kinase domains, thereby minimizing off-target effects and improving therapeutic outcomes.
The influence of fluorine substitution on the electronic properties of 1-chloro-4-trifluoromethanesulfinylbenzene has also been studied extensively. Fluorine atoms are known to exert significant effects on molecular interactions through their ability to modulate lipophilicity, hydrogen bonding potential, and electronic distribution. These properties are particularly important in drug design, where optimizing interactions between a drug molecule and its biological target is essential for efficacy. The incorporation of fluorine into 1-chloro-4-trifluoromethanesulfinylbenzene derivatives has been shown to enhance binding affinity to biological targets, leading to more potent and selective drug candidates.
From an industrial perspective, the synthesis of 1-chloro-4-trifluoromethanesulfinylbenzene involves multi-step organic transformations that highlight its importance as an intermediate. Advanced synthetic methodologies, including cross-coupling reactions and palladium-catalyzed processes, have been employed to achieve high yields and purity levels. These synthetic strategies not only facilitate the production of 1-chloro-4-trifluoromethanesulfinylbenzene but also provide insights into scalable processes for other fluorinated aromatic compounds.
The role of computational chemistry in understanding the reactivity and properties of 1-chloro-4-trifluoromethanesulfinylbenzene cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at the atomic level. This computational approach complements experimental efforts by providing rapid screening tools for identifying promising drug candidates. Additionally, computational studies have helped elucidate the mechanistic pathways involved in its transformations, further enhancing synthetic strategies.
In conclusion,1-chloro-4-trifluoromethanesulfinylbenzene (CAS No. 708-66-7) represents a critical component in modern chemical synthesis, particularly within pharmaceutical research. Its unique structural features make it an invaluable intermediate for developing novel therapeutics targeting various diseases. As research continues to uncover new applications and synthetic methodologies for this compound, its significance in advancing chemical biology and drug discovery is poised to grow even further.
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